![molecular formula C16H15ClN4O5S B12640117 N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)
N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. The process often includes the chlorination of 2,1,3-benzoxadiazole to introduce the chlorine atom at the 7th position. This is followed by the sulfonylation reaction to attach the sulfonamide group. The final step involves the coupling of the sulfonamide intermediate with 4-methoxybenzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorine atom in the benzoxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.
Applications De Recherche Scientifique
N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: The compound can be used in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring is known for its ability to interact with biological molecules, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): A fluorescent glucose analog used in biological imaging.
NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium): A fluorescent dye used as a tracer in biological studies.
16-NBD-160 Coenzyme A: A fluorescent analog of palmitoyl-CoA used in lipid metabolism studies.
Uniqueness
N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide stands out due to its unique combination of a benzoxadiazole ring, sulfonamide group, and methoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15ClN4O5S |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
N-[2-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonylamino]ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15ClN4O5S/c1-25-11-4-2-10(3-5-11)16(22)18-8-9-19-27(23,24)13-7-6-12(17)14-15(13)21-26-20-14/h2-7,19H,8-9H2,1H3,(H,18,22) |
Clé InChI |
FOOKNNRASCWMRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C3=NON=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




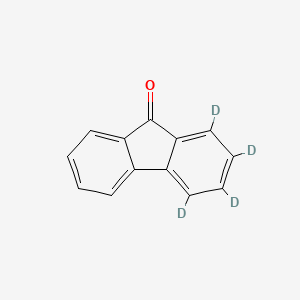
![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
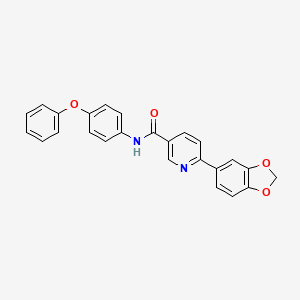
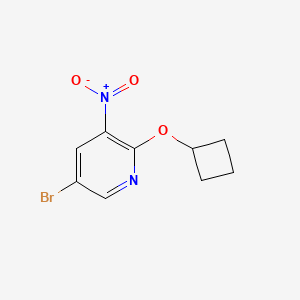

![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
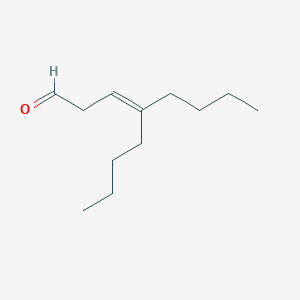
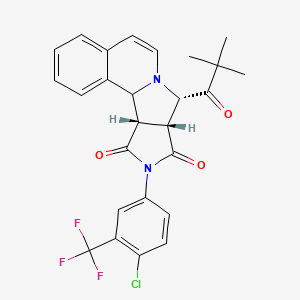
![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)

